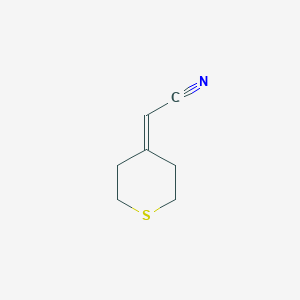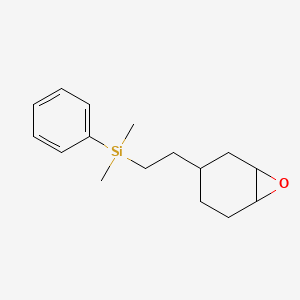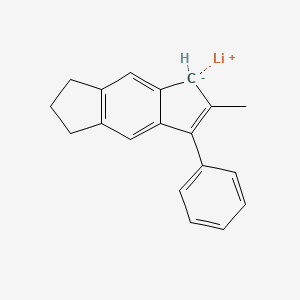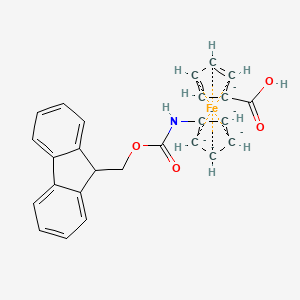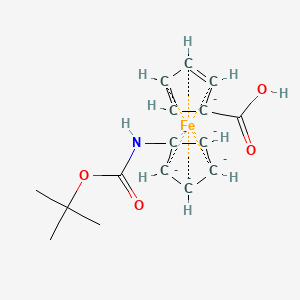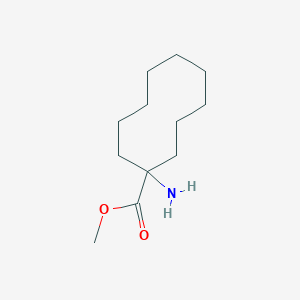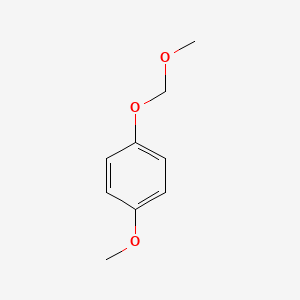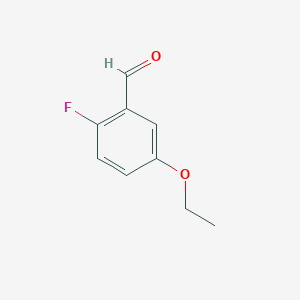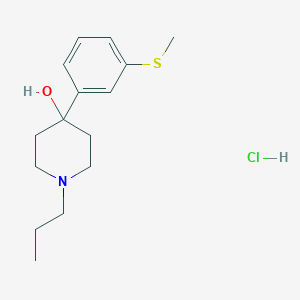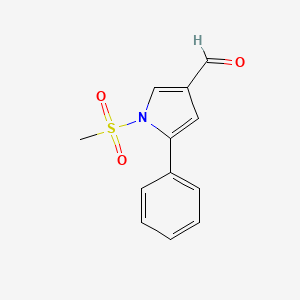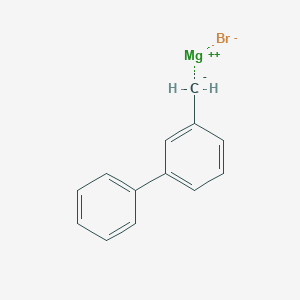
(Biphenyl-3-ylmethyl)magnesium bromide, 0.25 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"(Biphenyl-3-ylmethyl)magnesium bromide, commonly referred to as BpMgBr, is an organometallic compound widely used in various fields of research. It has a molecular formula of C13H11BrMg and a molecular weight of 271.44 g/mol .
Chemical Reactions Analysis
BpMgBr, being a Grignard reagent, is known to participate in a variety of chemical reactions. Grignard reagents are particularly known for their role in nucleophilic addition reactions, where they can add to carbonyl groups to form alcohols .Physical And Chemical Properties Analysis
BpMgBr is a solution with a concentration of 0.25 M in THF . The boiling point of the solution is 65 °C, and it has a density of 0.926 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Biphenyl Derivatives
(Biphenyl-3-ylmethyl)magnesium bromide can be used in the synthesis of biphenyl derivatives . These derivatives have been a fundamental backbone in synthetic organic chemistry and natural products due to their presence in medicinally active compounds, marketed drugs, and natural products .
Metalated Chemical Reactions
This compound can be involved in several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett Turner, Negishi, Kumada, Stille, Suzuki Miyaura, Friedel Crafts, cyanation, amination, and various electrophilic substitution reactions .
Biological and Medicinal Applications
The synthesized compounds from (Biphenyl-3-ylmethyl)magnesium bromide have a wide range of biological and medicinal applications . They are used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, b-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
Synthesis of Pharmaceuticals
(Biphenyl-3-ylmethyl)magnesium bromide is used in the synthesis of pharmaceuticals. It’s a versatile chemical compound that allows for diverse applications in scientific research.
Organic Compounds Synthesis
This compound is used in the synthesis of organic compounds. Its unique structure allows for diverse applications, including the creation of new organic compounds.
Polymer Research
(Biphenyl-3-ylmethyl)magnesium bromide is used in polymer research. It’s a key component in the development of new polymers and the study of their properties.
Wirkmechanismus
Mode of Action
The mode of action of BpMgBr involves the Grignard reaction . The Grignard reagents are formed from the reaction of an alkyl halide with magnesium metal in anhydrous ether . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile . .
Biochemical Pathways
, which is a fundamental process in organic chemistry and biochemistry.
Result of Action
The result of the action of BpMgBr is the formation of new organic compounds through the Grignard reaction . For instance, it can react with phenyl magnesium bromide and benzophenone to form triphenylmethanol .
Action Environment
The action of BpMgBr is highly sensitive to its environment. The Grignard reaction, in which BpMgBr participates, must be kept free from air and water due to the high reactivity of the Grignard reagents . Therefore, the efficacy and stability of BpMgBr are significantly influenced by environmental factors such as moisture and oxygen levels.
Eigenschaften
IUPAC Name |
magnesium;1-methanidyl-3-phenylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11.BrH.Mg/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGPHPARYABPLW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)C2=CC=CC=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Biphenyl-3-ylmethyl)magnesium bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


